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molecular formula C18H16N2O2 B8591517 Pyrazole-4-acetic acid, 3-methyl-1,5-diphenyl-

Pyrazole-4-acetic acid, 3-methyl-1,5-diphenyl-

Cat. No. B8591517
M. Wt: 292.3 g/mol
InChI Key: GGNXUKNMTXCEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04146721

Procedure details

3.0 grams 3-benzoyl-levulinic acid-ethyl ester, 1.3 gram phenyl-hydrazine, 0.15 milliliter 2N aqueous hydrochloric acid and 25 milliliters n-butanol were mixed and the mixture heated to boiling temperature under reflux for 1.5 hour. The reaction mixture was evaporated in vacuo and benzene added to the residue. The benzene solution was adjusted to a pH of 4 and extracted with water. The benzene was evaporated from the solution, and 15 milliliters ethanol and 20 milliliters 1N aqueous sodium hydroxide were added to the residue and the mixture heated to the boiling temperature. The mixture was then worked up and the free acid recovered in accordance with the procedure set out in Example (1b). 3.3 grams 3-methyl-1,5-diphenyl-pyrazol-4-acetic acid, melting at 159°-161° C., were obtained representing a yield of 93%.
Name
3-benzoyl-levulinic acid-ethyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:18])[CH2:5][CH:6]([C:10](=O)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:7]([CH3:9])=O)C.[C:19]1([NH:25][NH2:26])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.Cl>C(O)CCC>[CH3:9][C:7]1[C:6]([CH2:5][C:4]([OH:3])=[O:18])=[C:10]([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:25]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[N:26]=1

Inputs

Step One
Name
3-benzoyl-levulinic acid-ethyl ester
Quantity
3 g
Type
reactant
Smiles
C(C)OC(CC(C(=O)C)C(C1=CC=CC=C1)=O)=O
Name
Quantity
1.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
0.15 mL
Type
reactant
Smiles
Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hour
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo and benzene
ADDITION
Type
ADDITION
Details
added to the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with water
CUSTOM
Type
CUSTOM
Details
The benzene was evaporated from the solution, and 15 milliliters ethanol and 20 milliliters 1N aqueous sodium hydroxide
ADDITION
Type
ADDITION
Details
were added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to the boiling temperature
CUSTOM
Type
CUSTOM
Details
the free acid recovered in accordance with the procedure

Outcomes

Product
Name
Type
product
Smiles
CC1=NN(C(=C1CC(=O)O)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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